

In Vivo Efficacy of ROC-325: A Technical Overview

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Compound of Interest

Compound Name: ROC-325

Cat. No.: B610544

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Introduction

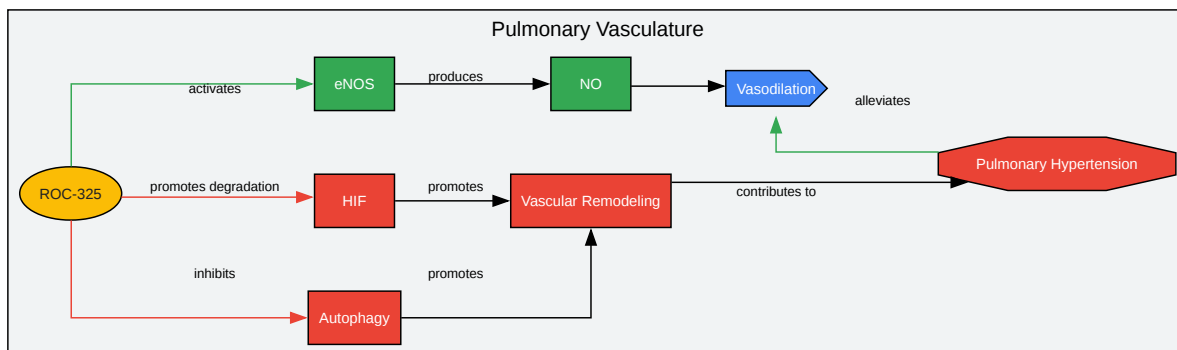
ROC-325 is a novel, orally bioavailable small molecule inhibitor of lysosomal autophagy.^{[1][2]} It has demonstrated significant therapeutic potential in preclinical animal models across various disease areas, primarily in oncology and pulmonary hypertension.^{[3][4]} This technical guide provides an in-depth summary of the in vivo efficacy of **ROC-325**, detailing experimental protocols, presenting quantitative data from key studies, and illustrating the underlying signaling pathways.

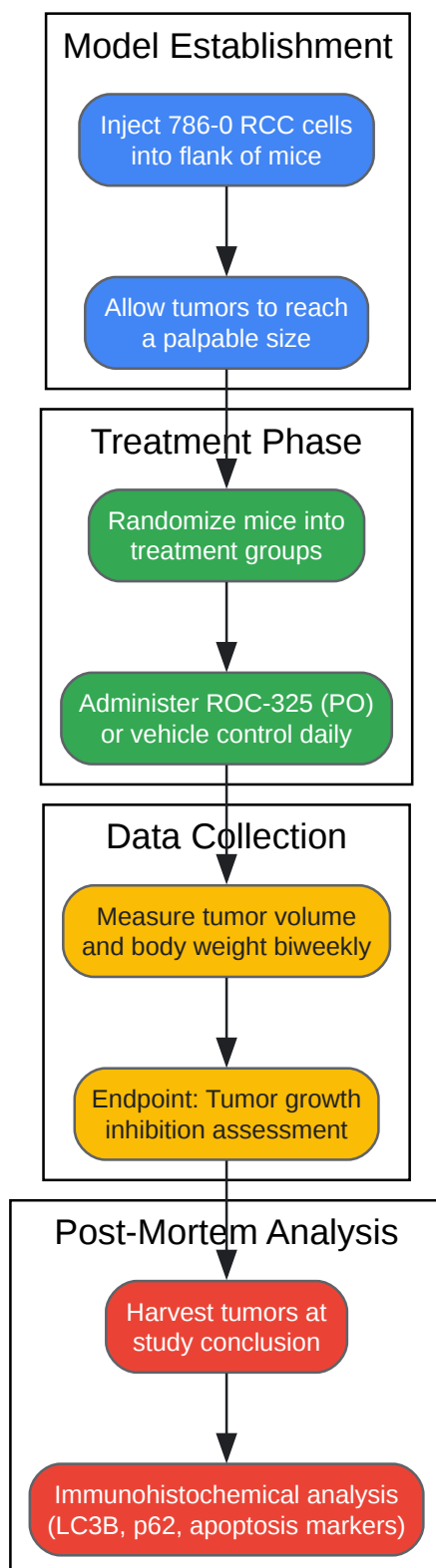
Mechanism of Action

ROC-325 functions as a potent autophagy inhibitor.^[2] It disrupts the final stages of the autophagy process by impairing lysosomal function, leading to the accumulation of autophagosomes with undegraded cargo.^{[4][5]} This disruption of autophagic flux is a key component of its anti-cancer mechanism.^[5] Treatment with **ROC-325** triggers several hallmark features of autophagy inhibition, including the deacidification of lysosomes, an increase in lysosomal membrane permeability, and elevated expression of LC3B and p62.^{[1][5]} In the context of pulmonary hypertension, the therapeutic effects of **ROC-325** are associated with autophagy inhibition, activation of the endothelial nitric oxide synthase (eNOS)-nitric oxide (NO) pathway, and degradation of hypoxia-inducible factor (HIF).^[3]

Signaling Pathway of ROC-325 in Pulmonary Hypertension

The following diagram illustrates the proposed mechanism of action for **ROC-325** in the context of pulmonary hypertension.





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